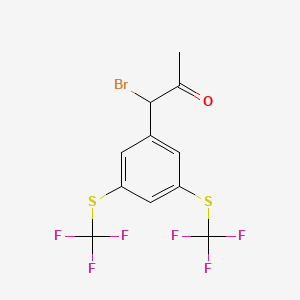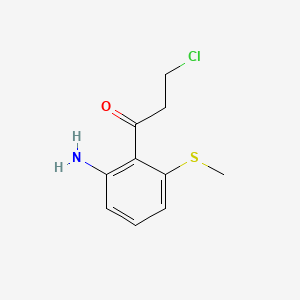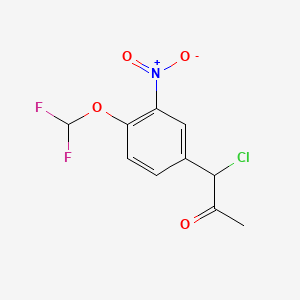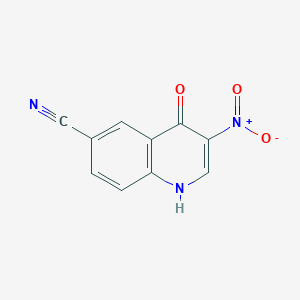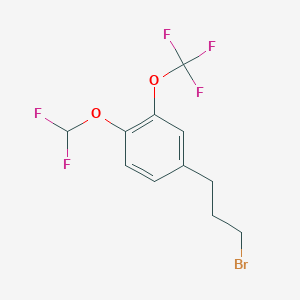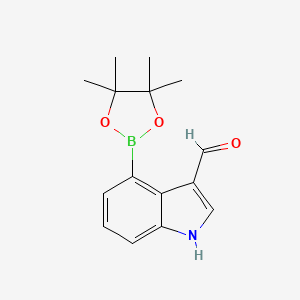
3-Formylindole-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formylindole-4-boronic acid pinacol ester is an organoboron compound that features both an indole ring and a boronic ester group. This compound is of significant interest in organic synthesis due to its versatility and stability. The boronic ester group, in particular, is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylindole-4-boronic acid pinacol ester typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 3-formylindole using bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2. The reaction conditions often include heating the mixture to around 80-100°C for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reagents and catalysts are often the same, but the process is scaled up to accommodate larger quantities of starting materials.
化学反应分析
Types of Reactions
3-Formylindole-4-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: 3-Formylindole-4-boronic acid.
Reduction: 3-Hydroxymethylindole-4-boronic acid pinacol ester.
Substitution: Various biaryl compounds depending on the coupling partner.
科学研究应用
3-Formylindole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a probe in biological systems due to the indole moiety, which is common in many natural products and pharmaceuticals.
Medicine: Explored for its potential in drug discovery and development, especially in the synthesis of bioactive compounds.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 3-Formylindole-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This is followed by the reductive elimination to form the desired carbon-carbon bond. The indole ring can also participate in various interactions due to its aromatic nature, making it a versatile scaffold in chemical reactions.
相似化合物的比较
Similar Compounds
- 3-Iodophenylboronic acid pinacol ester
- 4-Pyrazoleboronic acid pinacol ester
- 3-Chloropyridine-4-boronic acid pinacol ester
Uniqueness
3-Formylindole-4-boronic acid pinacol ester is unique due to the presence of both a formyl group and an indole ring, which provides additional functionalization options compared to other boronic esters. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles.
属性
分子式 |
C15H18BNO3 |
|---|---|
分子量 |
271.12 g/mol |
IUPAC 名称 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-5-7-12-13(11)10(9-18)8-17-12/h5-9,17H,1-4H3 |
InChI 键 |
JUNDFUDUKHGXPE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC=C3C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


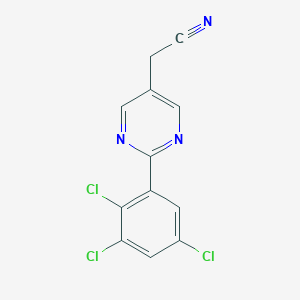
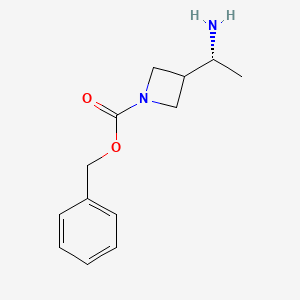
![Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
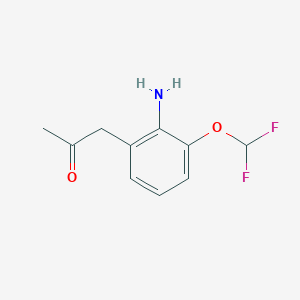
![1-({6-Cyclopropylimidazo[1,2-a]pyridin-2-yl}methyl)-1,2,3-triazole-4-carboxylic acid](/img/structure/B14047044.png)
